2-Ethoxy-4-formylphenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Ethoxy-4-formylphenyl 2-carboxybenzoate.
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 2-chlorobenzoate.
Substitution: 2-Ethoxy-4-formylphenyl 2-aminobenzoate (if amine is used as nucleophile).
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the formyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl 4-chlorobenzoate: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.
2-Ethoxy-4-formylphenyl benzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Ethoxy-4-formylphenyl 2-bromobenzoate: Similar but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Uniqueness
2-Ethoxy-4-formylphenyl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCJYVKMLOSXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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